molecular formula C10H16ClN B3089869 (3-Phenylbutyl)amine hydrochloride CAS No. 1201907-52-9

(3-Phenylbutyl)amine hydrochloride

Cat. No.: B3089869
CAS No.: 1201907-52-9
M. Wt: 185.69
InChI Key: BARFBOKCQBIPBH-UHFFFAOYSA-N
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Description

(3-Phenylbutyl)amine hydrochloride: is a chemical compound with the molecular formula C10H15N·HCl It is a hydrochloride salt of (3-Phenylbutyl)amine, which is an organic compound containing a phenyl group attached to a butyl chain with an amine group at the end

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing (3-Phenylbutyl)amine involves the nucleophilic substitution of a halogenated butyl compound with ammonia or an amine. For example, 3-phenylbutyl bromide can react with ammonia to form (3-Phenylbutyl)amine.

    Reductive Amination: Another method involves the reductive amination of 3-phenylbutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of (3-Phenylbutyl)amine hydrochloride typically involves large-scale synthesis using the above methods, followed by purification and conversion to the hydrochloride salt. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Phenylbutyl)amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles, such as acyl chlorides, to form amides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine:

  • Investigated for potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    Phenethylamine: Similar structure but with a shorter carbon chain.

    Benzylamine: Contains a benzyl group instead of a phenylbutyl group.

    Butylamine: Lacks the phenyl group.

Uniqueness:

  • The presence of both the phenyl and butyl groups in (3-Phenylbutyl)amine hydrochloride provides unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, compared to its simpler analogs.

Properties

IUPAC Name

3-phenylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARFBOKCQBIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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